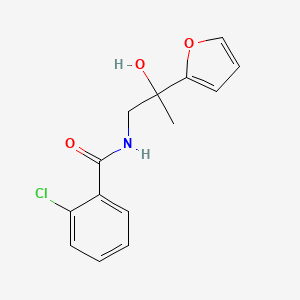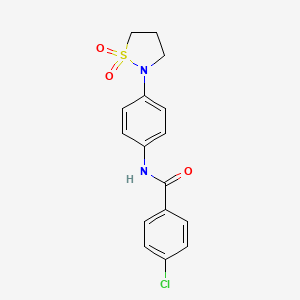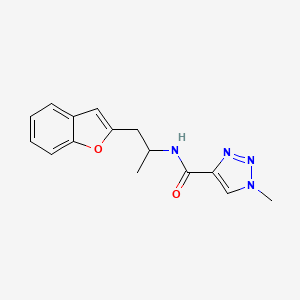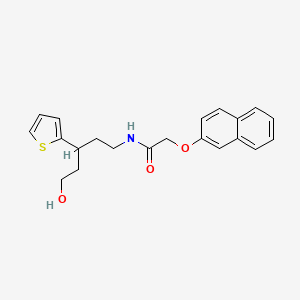
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide, also known as THP-NAP, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been synthesized using a unique approach and has been found to exhibit promising properties that could be useful in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and protect against apoptosis. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has also been shown to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons. Additionally, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has been found to have anti-cancer properties, which could be useful in the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has also been shown to have low toxicity, which makes it safe for use in animal studies. However, there are also limitations to using N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has not been studied extensively in humans, which makes it difficult to assess its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide. One area of research is the development of new drugs based on N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide. Researchers are exploring the potential of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, multiple sclerosis, and cancer. Another area of research is the study of the mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide. Researchers are working to identify the specific pathways through which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects. Finally, researchers are exploring the potential of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide for use in combination therapies, where it could be used in conjunction with other drugs to enhance their effects.
Synthesemethoden
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide is synthesized using a multi-step process that involves the reaction of 5-hydroxy-3-(thiophen-2-yl)pentanoic acid with naphthalen-2-ol. The resulting product is then reacted with acetic anhydride to form N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide. This synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has been found to exhibit promising properties that could be useful in the development of new drugs for various diseases. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(naphthalen-2-yloxy)acetamide has been studied extensively in animal models and has shown potential for the treatment of Parkinson's disease, Alzheimer's disease, multiple sclerosis, and various types of cancer.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-12-10-17(20-6-3-13-26-20)9-11-22-21(24)15-25-19-8-7-16-4-1-2-5-18(16)14-19/h1-8,13-14,17,23H,9-12,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMLXGHRCVIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2930026.png)

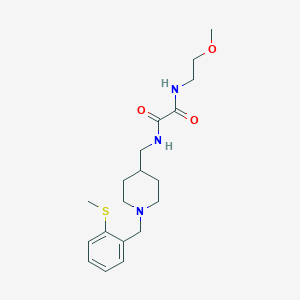
![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)
![[5-(4-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2930036.png)
![6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline](/img/structure/B2930037.png)



![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2930042.png)
